molecular formula C10H7FN2O2 B14056686 (E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid

(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid

Cat. No.: B14056686
M. Wt: 206.17 g/mol
InChI Key: GPLJHUSHVIYDEH-UHFFFAOYSA-N
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Description

(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid is a synthetic organic compound that features a benzimidazole ring substituted with a fluoro group and an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid typically involves the following steps:

    Formation of the benzimidazole ring: This can be achieved by the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative under acidic conditions.

    Introduction of the fluoro group: The fluoro group can be introduced via electrophilic fluorination using reagents such as Selectfluor.

    Formation of the acrylic acid moiety: This can be accomplished through a Heck reaction, where the benzimidazole derivative is coupled with an appropriate acrylate under palladium catalysis.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts such as palladium on carbon.

    Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of the corresponding saturated compound.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving benzimidazole derivatives.

    Medicine: Investigated for its potential as an anticancer or antimicrobial agent.

    Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of (E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • (E)-3-(4-chloro-1H-benzo[d]imidazol-5-yl)acrylic acid
  • (E)-3-(4-bromo-1H-benzo[d]imidazol-5-yl)acrylic acid
  • (E)-3-(4-methyl-1H-benzo[d]imidazol-5-yl)acrylic acid

Uniqueness

(E)-3-(4-fluoro-1H-benzo[d]imidazol-5-yl)acrylic acid is unique due to the presence of the fluoro group, which can significantly influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chloro, bromo, or methyl analogs.

Properties

Molecular Formula

C10H7FN2O2

Molecular Weight

206.17 g/mol

IUPAC Name

3-(4-fluoro-1H-benzimidazol-5-yl)prop-2-enoic acid

InChI

InChI=1S/C10H7FN2O2/c11-9-6(2-4-8(14)15)1-3-7-10(9)13-5-12-7/h1-5H,(H,12,13)(H,14,15)

InChI Key

GPLJHUSHVIYDEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1C=CC(=O)O)F)N=CN2

Origin of Product

United States

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